molecular formula C17H20BrN3O3S B2490050 4-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine CAS No. 2320210-36-2

4-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine

Cat. No. B2490050
CAS RN: 2320210-36-2
M. Wt: 426.33
InChI Key: AFVYIRNFBKZMBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine" often involves multi-step chemical reactions that include the use of bromophenyl derivatives and piperidine as core components. For instance, the use of 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine in the synthesis of disubstituted piperidines highlights a method that could be adapted for synthesizing compounds with similar structural features (Huybrechts & Hoornaert, 1981).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, reveals insights into the conformation and geometry around key functional groups. X-ray crystallography studies have shown that such compounds can crystallize in monoclinic crystal classes, with the piperidine ring adopting a chair conformation and the sulfonyl group displaying tetrahedral geometry (Girish et al., 2008).

Chemical Reactions and Properties

Compounds featuring bromophenyl and sulfonyl piperidine elements engage in various chemical reactions, including nucleophilic substitutions and cyclizations. The cine-amination of bromopyrimidines, for example, demonstrates the reactivity of these compounds towards forming aminated derivatives, a process that could be relevant for synthesizing the target compound (Rasmussen et al., 1978).

Physical Properties Analysis

The physical properties of similar compounds are influenced by their molecular structure. The crystal structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol provides data on cell parameters and hydrogen bonding, which are crucial for understanding the compound's solubility, melting point, and other physical characteristics (Girish et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of compounds like "this compound" can be inferred from studies on similar molecules. The preparation and reactivity of novel (4-piperidin-1-yl)-phenyl sulfonamides, for instance, shed light on the potential biological activity and chemical behavior of the compound (Hu et al., 2001).

Scientific Research Applications

Antiviral and Antiretroviral Activities

Compounds structurally related to 4-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine have shown promising results in inhibiting the replication of retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. For instance, 5-substituted 2,4-diaminopyrimidine derivatives displayed marked inhibition of retrovirus replication in cell culture, with some derivatives exhibiting antiretroviral activity comparable to reference drugs such as adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Antimicrobial Activity

Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have been found to be active, demonstrating the potential of such chemical structures in developing new antimicrobial agents (Ammar et al., 2004).

Anticancer Agents

Research into the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has revealed potential anticancer applications. These compounds were evaluated for their anticancer potential, with some showing promising activities. The study suggests the need for further in vivo research to fully understand their therapeutic usefulness (Rehman et al., 2018).

Herbicidal Activity

The modification of the methyl group of Flumetsulam to a methoxy group resulted in a new compound, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, which was found to have comparable in vivo post-emergent herbicidal activity against certain broad-leaf weeds and good safety to crops like rice, maize, and wheat. This highlights the potential of such derivatives in agricultural applications (Chen et al., 2009).

properties

IUPAC Name

4-[[1-(2-bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3S/c1-13-10-17(20-12-19-13)24-11-14-6-8-21(9-7-14)25(22,23)16-5-3-2-4-15(16)18/h2-5,10,12,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVYIRNFBKZMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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